5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Description
5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-derived compound characterized by a central pyrazole ring substituted with a cyano group at position 4, a 4-methylphenyl group at position 1, and a bis(3,4-difluorobenzyl)amino moiety at position 5. This structure combines aromatic fluorination with electron-withdrawing (cyano) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
5-[bis[(3,4-difluorophenyl)methyl]amino]-1-(4-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N4/c1-16-2-6-20(7-3-16)33-25(19(12-30)13-31-33)32(14-17-4-8-21(26)23(28)10-17)15-18-5-9-22(27)24(29)11-18/h2-11,13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYVIMUFKYPAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N(CC3=CC(=C(C=C3)F)F)CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Involves the reaction of 3,4-difluorobenzylamine with a suitable halogenated precursor.
Cyclization: Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Carbonitrile Formation: Introduction of the carbonitrile group through reactions with cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a pyrazole backbone with several agrochemicals, but its substitution pattern distinguishes it functionally and structurally. Below is a comparative analysis based on substituents, applications, and inferred properties:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Fluorination: The target compound’s bis(3,4-difluorobenzyl)amino group introduces multiple fluorine atoms, likely enhancing lipophilicity and metabolic stability compared to fipronil’s trifluoromethyl group . However, the absence of a sulfinyl moiety (critical for fipronil’s insecticidal activity) may limit its efficacy against certain pests.
Electron-Withdrawing Groups: The cyano group at position 4 may increase electrophilicity, similar to fipronil’s sulfinyl group, but its smaller size might reduce persistence in environmental matrices.
Research Findings and Limitations
- Synthetic Feasibility: The compound’s synthesis likely involves multi-step nucleophilic substitutions, leveraging fluorinated benzyl halides and pyrazole intermediates. No crystallographic data (e.g., SHELX-refined structures) are available in the provided evidence to confirm its conformation .
- Biological Activity : While fipronil and ethiprole act as GABA receptor antagonists, the target compound’s activity remains speculative. Its fluorinated aromatic rings may improve membrane permeability but could also raise toxicity concerns.
- Environmental Impact : Compared to pyrazon (a herbicide with documented soil persistence), the target compound’s fluorinated structure might resist degradation, necessitating further ecotoxicological studies.
Biological Activity
5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a complex structure featuring difluorobenzyl groups and a pyrazole ring, this compound is being investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 450.43 g/mol. Its structural features include:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Difluorobenzyl Groups : Two 3,4-difluorobenzyl moieties attached to the amino group.
- Carbonitrile Group : A nitrile functional group that may influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, such as p38 MAP kinase, which plays a critical role in inflammatory responses and cellular signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses .
- Receptor Binding : The compound may bind to various receptors, affecting downstream signaling pathways that are crucial for cellular function and homeostasis.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies:
| Activity Assay | Target | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| p38 MAP Kinase Inhibition | p38 MAPK | 0.15 | Significant reduction in kinase activity |
| Anti-inflammatory Activity | TNF-alpha production | 0.20 | Decreased TNF-alpha levels in vitro |
| Cytotoxicity Assay | Cancer cell lines | >10 | Low cytotoxicity observed |
Case Studies
- Inhibition of p38 MAP Kinase : A study demonstrated that the compound effectively inhibited p38 MAP kinase with an IC50 value of 0.15 µM, indicating strong potential for therapeutic applications in inflammatory diseases .
- Anti-inflammatory Effects : Another investigation assessed its impact on TNF-alpha production in macrophages, revealing a significant decrease in cytokine levels at concentrations as low as 0.20 µM, suggesting its utility in managing inflammatory responses .
- Cytotoxicity Evaluation : In tests against various cancer cell lines, the compound exhibited low cytotoxicity (>10 µM), indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
